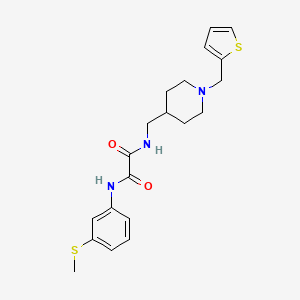
N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O2S2 and its molecular weight is 403.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features a multi-functional structure that includes both thiophene and oxalamide moieties. Its molecular formula is C20H25N3O2S2, and it has a molecular weight of approximately 393.56 g/mol. The presence of sulfur in the methylthio and thiophene groups is significant as it can influence the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features may exhibit anticancer properties. For instance, derivatives of thiophene and oxalamide have shown promising results in inhibiting cell proliferation in various cancer cell lines, including pancreatic and hepatic cancer cells. The mechanism often involves inducing apoptosis through caspase pathways, which is critical for cancer therapy.
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiophene derivative | Patu8988 | 0.212 | Apoptosis induction |
| Oxalamide derivative | SGC7901 | 0.264 | Caspase activation |
| Combined structure | SMMC7721 | 0.024 | Cell cycle arrest |
Neuroprotective Effects
The piperidine moiety in the compound suggests potential neuroprotective properties, which are being explored in the context of neurodegenerative diseases. Research indicates that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Inhibiting AChE can lead to increased levels of acetylcholine, enhancing cognitive function.
Table 2: AChE Inhibition Data
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression or neurodegeneration.
- Induction of Apoptosis : By activating caspase pathways, it can promote programmed cell death in cancer cells.
- Modulation of Neurotransmitter Levels : Through AChE inhibition, it may enhance neurotransmitter availability, supporting cognitive functions.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 0.024 µM in SMMC7721 cells, suggesting high potency.
Neuroprotective Potential Assessment
Another investigation focused on the neuroprotective potential of similar compounds in models of Alzheimer's disease. The findings indicated a marked reduction in AChE activity, leading to improved cognitive performance in animal models.
Propiedades
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2/c1-26-17-5-2-4-16(12-17)22-20(25)19(24)21-13-15-7-9-23(10-8-15)14-18-6-3-11-27-18/h2-6,11-12,15H,7-10,13-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZDCGUAGJDBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














